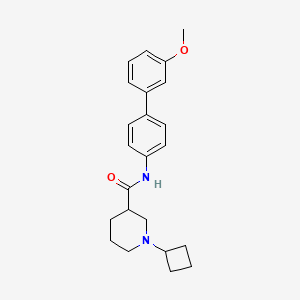![molecular formula C17H12BrNO2 B6056167 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, material science, and organic chemistry. This compound is also known as Meldrum's acid derivative and has a molecular formula of C17H12BrNO2.
作用機序
The mechanism of action of 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. The compound may also act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. In vivo studies have demonstrated that the compound exhibits anti-inflammatory and anti-tumor effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments is its potential application in various fields of research, including medicinal chemistry, material science, and organic chemistry. The compound is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound is its potential toxicity. In vitro and in vivo studies have demonstrated that the compound may exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for the research on 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One direction is to further investigate the mechanism of action of the compound, including its interactions with various enzymes and signaling pathways. Another direction is to explore the potential application of the compound in drug delivery systems, including the development of targeted drug delivery systems for cancer therapy. Additionally, further studies are needed to determine the potential toxicity of the compound and to develop strategies for reducing its toxicity while maintaining its efficacy. Finally, the compound may be used as a building block for the synthesis of various organic materials, including polymers and liquid crystals, and further research is needed to explore the potential applications of these materials.
Conclusion
In conclusion, 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a compound with potential applications in various fields of research, including medicinal chemistry, material science, and organic chemistry. The compound exhibits anti-inflammatory and anti-tumor properties and has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. The compound is relatively easy to synthesize, but its potential toxicity is a limitation for its use in lab experiments. Future research directions include investigating the mechanism of action of the compound, exploring its potential application in drug delivery systems, and developing strategies for reducing its toxicity while maintaining its efficacy.
合成法
The synthesis of 2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction between Meldrum's acid and 4-bromoaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product. Another method involves the reaction between Meldrum's acid and 4-bromoacetophenone in the presence of a base, followed by cyclization to form the final product.
科学的研究の応用
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit anti-inflammatory and anti-tumor properties. The compound has been tested in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In material science, it has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, including pyrroles and benzimidazoles.
特性
IUPAC Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUREFCCXOLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
![7-(3,4-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)
![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)
![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B6056180.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
